molecular formula C9H7BrClNO B2447009 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene CAS No. 1485381-99-4

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene

Cat. No. B2447009
CAS RN: 1485381-99-4
M. Wt: 260.52
InChI Key: YJAXYBSXZPXSFB-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene is a chemical compound with the molecular weight of 260.52 . Its IUPAC name is 1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene . The InChI code for this compound is 1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene can be represented by the InChI code 1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2 . This indicates that the compound consists of a benzene ring with bromo, chloro, and isocyanatoethyl substituents.

Scientific Research Applications

Ring Halogenations in Polyalkylbenzenes

1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS), with the help of catalytic quantities of p-toluenesulfonic acid, have been used in ring halogenations of polyalkylbenzenes. This process led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yields (Bovonsombat & Mcnelis, 1993).

Deprotonation in Halobenzotrifluorides

Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes have been shown to undergo deprotonation at a position adjacent to the single halogen substituent when treated with alkyllithiums. This reaction exploits positional ambiguities to establish optional site selectivities (Mongin, Desponds, & Schlosser, 1996).

Synthesis of CCR5 Antagonists

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds exhibit certain bioactivities and have been characterized using various analytical techniques (Cheng De-ju, 2015).

Nitration of Halobenzenes

In the presence of ozone, chloro- and bromo-benzenes, including 1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene, can be nitrated smoothly with nitrogen dioxide at low temperatures. This process yields nitro derivatives with high ortho-directing trends compared to conventional procedures (Suzuki & Mori, 1994).

Fluorescence Properties

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene has been used in the synthesis of compounds exhibiting fluorescence properties. These properties have been investigated both in solution and solid-state, showing potential for application in luminescent materials (Liang Zuo-qi, 2015).

Crystal Structure Analysis

The compound has been studied for its crystal structure and properties, contributing to a better understanding of its molecular conformation and potential applications in material sciences (Jotani et al., 2019).

properties

IUPAC Name

1-bromo-4-chloro-2-(2-isocyanatoethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-9-2-1-8(11)5-7(9)3-4-12-6-13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXYBSXZPXSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-(2-isocyanatoethyl)benzene

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